molecular formula C13H21N B1331160 Benzenemethanamine, N-(1,3-dimethylbutyl)- CAS No. 60509-76-4

Benzenemethanamine, N-(1,3-dimethylbutyl)-

Cat. No. B1331160
CAS RN: 60509-76-4
M. Wt: 191.31 g/mol
InChI Key: JFQMTBSPRNVCJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various benzylamine derivatives has been explored in the provided studies. For instance, halogenated N,N-dimethyl benzylamine derivatives were synthesized for potential use as PET serotonin transporter ligands, with specific focus on their binding affinity to the human brain serotonin transporter (SERT) . Another study reported the synthesis of N,N′-bis[(2-hydroxy-4-alkoxyphenyl)methylene]benzene-1,4-diamines, which are liquid crystalline compounds with varying alkyl chain lengths . Additionally, a series of N-benzyl phenethylamines were prepared to investigate their binding affinity and functional activity at 5-HT2A and 5-HT2C receptors . The synthesis of (E)-N′-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was also described, along with its characterization and biological evaluation . Furthermore, the synthesis of 1,3,5-tris(dimethylamino)benzene and its subsequent metalation to produce aryl-lithium compounds was detailed .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. For example, FTIR, 1H NMR, and 13C NMR were employed to characterize the molecular structure of the liquid crystalline compounds . Single crystal X-ray diffraction (XRD) was used to determine the crystal structure of (E)-N′-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide , as well as the organic molecular adduct 3, 5-Dimethylpyrazole:1,3,5-benzene tricarboxylic acid . The Schiff base compound N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine hydrate was also characterized by single crystal X-ray diffraction .

Chemical Reactions Analysis

The studies provided insights into the reactivity and chemical behavior of benzylamine derivatives. For instance, the synthesis of N,N-bis(2-quinolinylmethyl)benzylamine involved the formation of two N–C bonds in a single step under basic conditions . The metalation of 1,3,5-tris(dimethylamino)benzene with n-butyl-lithium to yield an aryl-lithium compound demonstrates the compound's reactivity towards organometallic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively studied. The liquid crystalline compounds exhibited smectogenic properties with both tilted and non-tilted molecular orientations in their smectic phases . The thermal, mechanical, and dielectric properties of the 3, 5-Dimethylpyrazole:1,3,5-benzene tricarboxylic acid molecular adduct crystal were investigated, revealing its stability and potential applications . The gas chromatographic and mass spectrometric properties of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines were analyzed to understand their potential as novel psychoactive substances . Additionally, the thermal stability of bis(5,5-dimethyl 1,3-dioxacyclophosphorimide)benzene was studied, showing a high decomposition temperature and significant char yield10.

properties

IUPAC Name

N-benzyl-4-methylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-11(2)9-12(3)14-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQMTBSPRNVCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333173
Record name Benzenemethanamine, N-(1,3-dimethylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, N-(1,3-dimethylbutyl)-

CAS RN

60509-76-4
Record name Benzenemethanamine, N-(1,3-dimethylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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